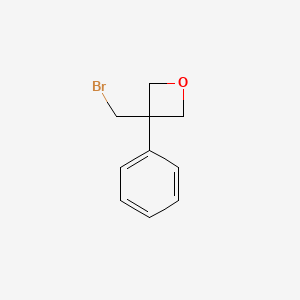

3-Bromomethyl-3-phenyl-oxetane

描述

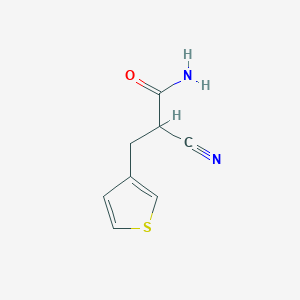

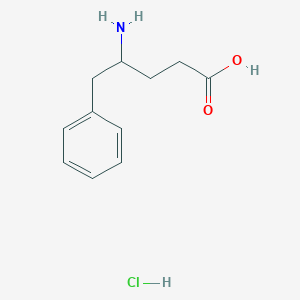

3-Bromomethyl-3-phenyl-oxetane is a research chemical used in the preparation of tetrahydrofuran/thiolane derivatives . It has a molecular formula of C5H9BrO2 and a molecular weight of 181.028 .

Synthesis Analysis

The synthesis of oxetane derivatives has seen significant advances in recent years . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another approach uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents .Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-3-phenyl-oxetane is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

Oxetanes have been shown to undergo a variety of chemical reactions . For instance, they can be formed through epoxide opening with Trimethyloxosulfonium Ylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .科学研究应用

Energetic Material Synthesis

3-Bromomethyl-3-phenyl-oxetane is utilized as a precursor in the synthesis of energetic materials. For instance, its derivative, 3-Bromomethyl-3-hydroxymethyloxetane, is used in creating energetic oxetanes based on the explosive LLM-116. These compounds demonstrate high detonation velocities, pressures, thermostability, and insensitivity, surpassing prior art in explosive materials (Born et al., 2022).

Polymer Synthesis

3-Bromomethyl-3-phenyl-oxetane plays a significant role in polymer synthesis. Derivatives like C(3)-substituted oxetanes can generate polyether glycols with C(3)-pendant substituents on their surfaces upon polymerization. This chemical moiety also appears in various natural products of pharmaceutical importance, like the anti-cancer drug Taxol, and is emerging as a versatile surrogate in drug discovery and synthesis (Bellinghiere et al., 2015).

Rocket Propellants

The synthesis of homo- and copolymers of 3-tosyloxymethyl-3-methyl oxetane (TMMO) and its derivatives from 3-Bromomethyl-3-phenyl-oxetane serves as precursors for energetic azido polymers. These polymers are significant in the development of rocket propellants due to their molecular weight distribution and functionality (Barbieri et al., 2009).

Chemical Transformations

The chemical transformation of 3-Bromomethyl-3-phenyl-oxetane derivatives under basic conditions is another area of research. The study of mechanisms and kinetics of reactions in aqueous solutions at varying temperatures and pH levels is crucial for understanding the environmental impact and behavior of these chemicals (Ezra et al., 2005).

Therapeutic Applications

3-Bromomethyl-3-phenyl-oxetane derivatives are investigated for their potential as inhibitors in therapeutic applications. For example, (3R, 4S)-3-Benzyl-4-bromomethyloxetan-2-one acts as a fast-acting alternate substrate inhibitor for α-chymotrypsin, illustrating the potential for such derivatives in medical research (Kim & Ryoo, 1995).

Protein Modification

Oxetanes, such as derivatives of 3-Bromomethyl-3-phenyl-oxetane, are used in the modification of proteins. Their incorporation into proteins through chemoselective alkylation of cysteine has been demonstrated, which is significant for identifying novel drug candidates with improved physicochemical and biological properties (Boutureira et al., 2017).

安全和危害

未来方向

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are increasingly being used in drug discovery, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Future research will likely continue to explore the potential benefits of appending an oxetane to a drug compound, as well as potential pitfalls, challenges, and future directions .

属性

IUPAC Name |

3-(bromomethyl)-3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDGQVKKXMSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromomethyl-3-phenyl-oxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)

methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)